molecular formula C14H17NO4 B8375012 1-(2,4-Dimethoxybenzoyl)piperidin-4-one

1-(2,4-Dimethoxybenzoyl)piperidin-4-one

Cat. No. B8375012
M. Wt: 263.29 g/mol
InChI Key: MSQSZMLPPOLIRK-UHFFFAOYSA-N
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Patent
US07951815B2

Procedure details

Piperidone hydrochloride (3.0 g, 19.5 mmol) dissolved in DMF (25 ml), N,N-diiso-propylcarbodiimide (8.2 g, 65.1 mmol) and 1-hydroxybenzotriazole (8.8 g, 65.1 mmol) were added at 0° C. to a solution of 2,4-dimethoxybenzoic acid (11.8 g, 65.1 mmol) in DMF (25 ml) and the mixture was stirred at 0° C. for 3 h and subsequently at RT for 2 d. Aqueous 1M Na2CO3 solution (20 ml) was added to the reaction mixture and it was extracted with EA (3×20 ml). After drying of the combined organic phases, the solvent was removed and the residue was purified by means of column chromatography. The product 1-(2,4-dimethoxybenzoyl)piperidin-4-one was obtained in a yield of 2.7 g (39%).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
N,N-diiso-propylcarbodiimide
Quantity
8.2 g
Type
reactant
Reaction Step Two
Quantity
8.8 g
Type
reactant
Reaction Step Two
Quantity
11.8 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[NH:2]1[CH2:7][CH2:6][CH2:5][CH2:4][C:3]1=O.[OH:9]N1C2C=CC=CC=2N=N1.[CH3:19][O:20][C:21]1[CH:29]=[C:28]([O:30][CH3:31])[CH:27]=[CH:26][C:22]=1[C:23](O)=[O:24].C([O-])([O-])=O.[Na+].[Na+]>CN(C=O)C>[CH3:19][O:20][C:21]1[CH:29]=[C:28]([O:30][CH3:31])[CH:27]=[CH:26][C:22]=1[C:23]([N:2]1[CH2:7][CH2:6][C:5](=[O:9])[CH2:4][CH2:3]1)=[O:24] |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
Cl.N1C(CCCC1)=O
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
N,N-diiso-propylcarbodiimide
Quantity
8.2 g
Type
reactant
Smiles
Name
Quantity
8.8 g
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
11.8 g
Type
reactant
Smiles
COC1=C(C(=O)O)C=CC(=C1)OC
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 3 h and subsequently at RT for 2 d
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted with EA (3×20 ml)
CUSTOM
Type
CUSTOM
Details
After drying of the combined organic phases
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was purified by means of column chromatography

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
COC1=C(C(=O)N2CCC(CC2)=O)C=CC(=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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